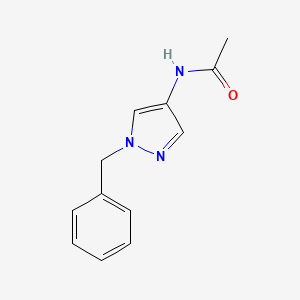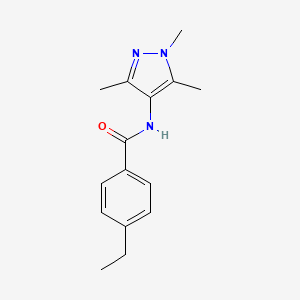
4-ethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide, also known as TMPB, is a compound that has gained significant attention in the scientific community due to its potential applications in research. TMPB is a small molecule that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Mecanismo De Acción
The mechanism of action of 4-ethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways in cells. 4-ethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been shown to inhibit the activation of the NF-κB pathway, which plays a key role in inflammation and cancer development. Additionally, 4-ethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been shown to inhibit the activity of the enzyme HDAC6, which is involved in the regulation of gene expression and the formation of protein aggregates in neurodegenerative diseases.
Biochemical and Physiological Effects:
4-ethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has a range of biochemical and physiological effects that make it a valuable tool for investigating various biological processes. In cancer cells, 4-ethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been shown to induce cell cycle arrest and apoptosis, which are key mechanisms for inhibiting cancer growth. In inflammation, 4-ethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been shown to reduce the production of various cytokines, including TNF-α and IL-6, which play a key role in the development of chronic inflammatory diseases. In neurodegenerative diseases, 4-ethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been shown to have neuroprotective effects, including the reduction of oxidative stress and the prevention of protein aggregation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-ethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has several advantages for lab experiments, including its low molecular weight, high purity, and low cost. Additionally, 4-ethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. However, there are also some limitations to using 4-ethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide in lab experiments. For example, 4-ethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has a short half-life, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 4-ethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 4-ethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide. One area of interest is the development of more potent and selective inhibitors of HDAC6, which could have therapeutic potential for neurodegenerative diseases. Additionally, further research is needed to understand the mechanism of action of 4-ethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide and its potential applications in cancer and inflammation research. Finally, the development of new synthesis methods for 4-ethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide could help to improve its purity and yield, making it even more valuable for scientific research.
Métodos De Síntesis
The synthesis of 4-ethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide involves a multi-step process that starts with the reaction of 4-chlorobenzonitrile with 1,3,5-trimethylpyrazole in the presence of a base. The resulting intermediate is then treated with ethylamine to form the final product, 4-ethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide. This synthesis method has been optimized to produce high yields of 4-ethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide with good purity, making it a reliable and cost-effective way to obtain the compound for research purposes.
Aplicaciones Científicas De Investigación
4-ethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been used in a range of scientific research applications, including studies on cancer, inflammation, and neurological disorders. In cancer research, 4-ethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. In inflammation research, 4-ethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been shown to reduce the production of inflammatory cytokines, which play a key role in the development of chronic inflammatory diseases. In neurological research, 4-ethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases.
Propiedades
IUPAC Name |
4-ethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-5-12-6-8-13(9-7-12)15(19)16-14-10(2)17-18(4)11(14)3/h6-9H,5H2,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBISFETXIXLORT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B7458888.png)
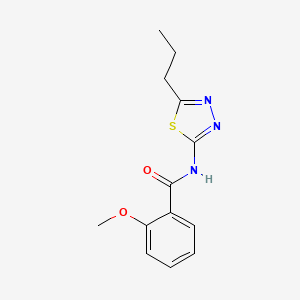
![3-bromo-N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B7458910.png)
![N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B7458913.png)
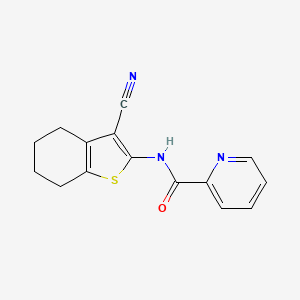
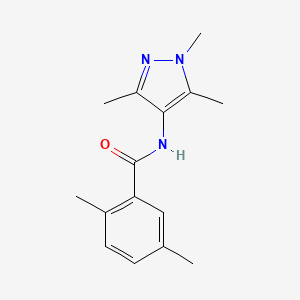
![4-chloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B7458970.png)
![5-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B7458976.png)
![2-[2-(2-hydroxyethyl)-1H-benzimidazol-1-yl]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7458983.png)
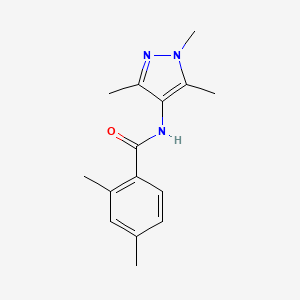
![4-Chloro-5-[4-(diphenylmethyl)piperazin-1-yl]-2-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B7458994.png)
